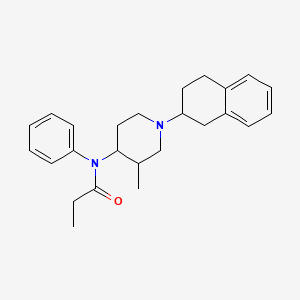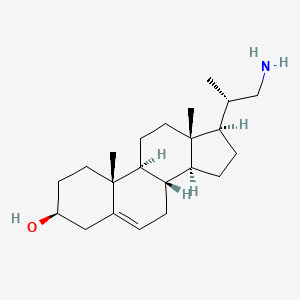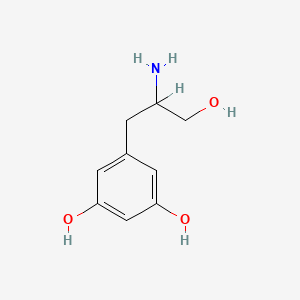
2,4,7-Trihydroxypteridine
Übersicht
Beschreibung
2,4,7-Trihydroxypteridine is a member of the class of pteridines. It is a pteridine in which the hydrogens at positions 2, 4, and 7 have been replaced by hydroxy groups . It is also known as 7-Hydroxylumazine .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. One method involves the photolysis of d, d, 7-Trihydroxypteridine. The purified this compound is irradiated in a quartz Erlenmeyer flask held about 1 inch above an ultraviolet source . Another method involves the hydrogenation of 6-amino-5-nitro-so-2,4(1H,3H)-pyrimidinedione in deaerated water containing sodium hydroxide over a Raney nickel catalyst .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H4N4O3 . The InChI representation is InChI=1S/C6H4N4O3/c11-2-1-7-3-4 (8-2)9-6 (13)10-5 (3)12/h1H, (H3,8,9,10,11,12,13) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. One reaction involves the photolysis of this compound, which can produce glyoxylic acid from carbon atoms 6 and 7 in pteridines .Wissenschaftliche Forschungsanwendungen
Degradation and Photolysis Studies : 2,4,7-Trihydroxypteridine can be derived from folic acid and other naturally occurring pteridines. It is used in studies focusing on the chemical degradation and photolysis of pteridines, providing insights into the biosynthetic origins of carbon atoms in these compounds (Shaw, Baugh, & Krumdieck, 1966).
Metabolism in Mice : Research on the metabolism of hydroxy-, mercapto-, and amino-pteridines in mice revealed that certain pteridines are converted to this compound. This study contributes to understanding the metabolic pathways and potential toxicity of pteridines (Knipe & McCormack, 1977).
Enzymatic Oxidation Studies : Studies on the oxidation of pteridines by mammalian xanthine oxidase identified this compound as a common end-product. This research is significant for understanding the enzymatic processes involving pteridines (Bergmann & Kwietny, 1958).
Diuretic Studies : this compound is structurally related to triamterene, a diuretic drug. Research in this area focuses on the metabolism and pharmacological effects of triamterene and its metabolites, contributing to our understanding of diuretic action and kidney function (Ginsberg, Saad, & Gabuzda, 1964).
Tetrahydrobiopterin Studies : Tetrahydrobiopterin, a derivative of pteridine, plays a crucial role in various biological processes, including neurotransmitter formation and immune response. Understanding its biosynthesis and pharmacological effects is essential for addressing diseases like phenylketonuria and Parkinson's disease (Werner-Felmayer, Golderer, & Werner, 2002).
Antimalarial and Antitumor Agents : Research on new 6,7-disubstituted pteridines, including this compound derivatives, investigates their potential as antimalarial and antitumor agents. This research is significant for developing new therapeutic strategies (Rosowsky, Chaykovsky, Lin, & Modest, 1973).
Cancer Diagnostics : The detection of pteridines, including this compound, in urine has been explored as a potential method for noninvasive cancer diagnostics. This research holds promise for early cancer detection (Ma & Burton, 2013).
Eigenschaften
IUPAC Name |
1,8-dihydropteridine-2,4,7-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-2-1-7-3-4(8-2)9-6(13)10-5(3)12/h1H,(H3,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVUYVOMXUKYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC1=O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180440 | |
| Record name | Violapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2577-38-0 | |
| Record name | Violapterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Violapterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Violapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYLUMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H368N1B88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





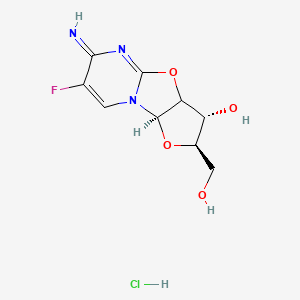
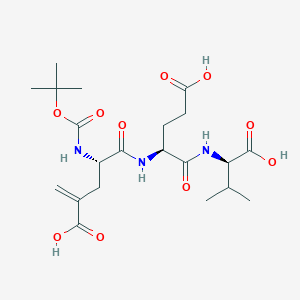
![7-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B1201657.png)
![(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid](/img/structure/B1201658.png)
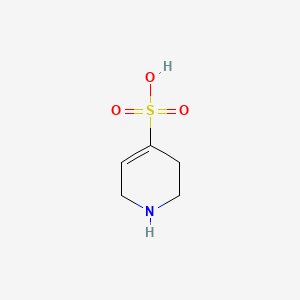
![(2S)-2-[[4-[2-(2,4-diamino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1201660.png)


